molecular formula C47H48O6 B14250304 4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) CAS No. 231280-30-1

4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)

Cat. No.: B14250304
CAS No.: 231280-30-1
M. Wt: 708.9 g/mol
InChI Key: KYUYNUHTQHRYGN-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple phenolic groups, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) typically involves the condensation of 2,5-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of methylene bridges between the phenolic units, resulting in the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.

    Reduction: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .

Properties

CAS No.

231280-30-1

Molecular Formula

C47H48O6

Molecular Weight

708.9 g/mol

IUPAC Name

4-[[5-[[3-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]-(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol

InChI

InChI=1S/C47H48O6/c1-24-17-42(50)28(5)13-34(24)46(35-14-29(6)43(51)18-25(35)2)38-22-32(9-11-40(38)48)21-33-10-12-41(49)39(23-33)47(36-15-30(7)44(52)19-26(36)3)37-16-31(8)45(53)20-27(37)4/h9-20,22-23,46-53H,21H2,1-8H3

InChI Key

KYUYNUHTQHRYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C2=C(C=C(C(=C2)C)O)C)C3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)C(C5=C(C=C(C(=C5)C)O)C)C6=C(C=C(C(=C6)C)O)C)O

Origin of Product

United States

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